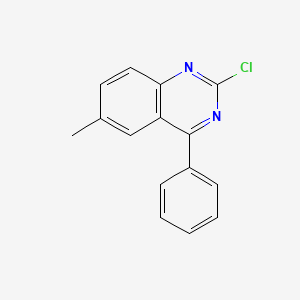

2-Chloro-6-methyl-4-phenylquinazoline

Übersicht

Beschreibung

2-Chloro-6-methyl-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound has a molecular formula of C15H11ClN2 and a molecular weight of 254.72 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-4-phenylquinazoline typically involves the reaction of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring . Another method involves the reaction of 2-amino-5-chlorobenzophenone with chloroacetonitrile in the presence of hydrochloric acid gas under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-methyl-4-phenylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinazoline derivatives depending on the nucleophile used.

Oxidation Reactions: Quinazoline N-oxides are formed.

Reduction Reactions: Dihydroquinazoline derivatives are produced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

2-Chloro-6-methyl-4-phenylquinazoline is primarily investigated for its potential as a therapeutic agent in treating various diseases, particularly neurological disorders and cancer. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies

- Anticonvulsant Activity : Research has demonstrated that derivatives of quinazoline, including this compound, exhibit anticonvulsant properties. In animal models, these compounds significantly reduced seizure activity induced by pentylenetetrazole and maximal electroshock, indicating their potential utility in epilepsy treatment.

- Anticancer Properties : Studies involving cancer cell lines have shown that this compound can inhibit cell proliferation through apoptosis induction pathways. This highlights its potential as an anticancer agent and warrants further exploration in clinical settings .

Biological Studies

Mechanism of Action

The compound interacts with various cellular pathways, particularly the phosphatidylinositol 3-kinase signaling pathway, which is crucial for cell growth and survival. Such interactions are essential for understanding its biological effects and therapeutic applications.

Biochemical Properties

Quinazoline derivatives have been noted for their broad-spectrum antimicrobial activities. Specifically, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics .

Industrial Applications

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex chemical entities. Its unique structure allows chemists to modify it to develop new compounds with desired properties.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-2-phenylquinazoline

- 2-Chloromethyl-4-methyl-quinazoline

- 4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol

Uniqueness

2-Chloro-6-methyl-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups at positions 2 and 6, respectively, contribute to its reactivity and potential therapeutic applications .

Biologische Aktivität

2-Chloro-6-methyl-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The molecular formula of this compound is C15H11ClN2, with a molecular weight of 254.71 g/mol. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that quinazoline derivatives can inhibit various tumor cell lines through several mechanisms:

- Inhibition of Signaling Pathways : This compound may interact with critical signaling pathways involved in tumor growth and proliferation, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a significant role in cell survival and metabolism .

- Binding Affinity : Interaction studies have shown that this compound exhibits binding affinity to specific molecular targets, contributing to its antitumor efficacy .

Case Study: Antitumor Efficacy

In a study assessing the efficacy of various quinazoline derivatives, this compound demonstrated significant inhibitory effects on tumor cell lines. The compound was tested against multiple cancer types, showing IC50 values in the micromolar range, indicating potent antitumor activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Specifically:

- Biofilm Inhibition : Studies have indicated that this compound can inhibit biofilm formation in Pseudomonas aeruginosa, enhancing its therapeutic potential against infections caused by biofilm-forming pathogens .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of PI3K pathway | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Antifungal | Inhibition of fungal growth |

Detailed Research Findings

-

Antitumor Studies :

- Quinazoline derivatives including this compound were tested against various cancer cell lines with promising results.

- Significant reductions in cell viability were observed at concentrations ranging from 1 µM to 10 µM.

-

Antimicrobial Studies :

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL.

- Fungal assays demonstrated activity against Candida albicans with comparable MIC values.

Eigenschaften

IUPAC Name |

2-chloro-6-methyl-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(18-15(16)17-13)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQKTJCMHUYFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365487 | |

| Record name | 2-chloro-6-methyl-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-55-7 | |

| Record name | 2-chloro-6-methyl-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.